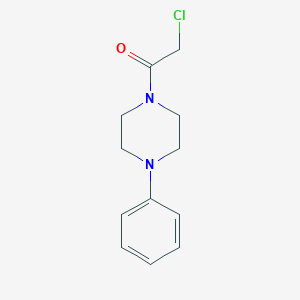

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

2-chloro-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIWWIFXKVGUMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326768 | |

| Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14761-39-8 | |

| Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

This guide provides a comprehensive technical overview for the synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, a valuable intermediate in the development of various pharmaceutically active compounds. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles.

Introduction: Significance and Application

This compound is a key building block in organic synthesis. Its structure, featuring a phenylpiperazine moiety and a reactive chloroacetyl group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. The phenylpiperazine core is a common scaffold in many centrally acting agents, while the α-chloro ketone functionality allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of various heterocyclic systems. This intermediate is particularly relevant in the synthesis of antipsychotic drugs and other neuropharmacological agents. This guide will detail a robust and reproducible protocol for its preparation, purification, and characterization.

Chemical Profile

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 14761-39-8 | [ChemScene][1] |

| Molecular Formula | C₁₂H₁₅ClN₂O | [ChemScene][1] |

| Molecular Weight | 238.71 g/mol | [ChemScene][1] |

| Appearance | Solid | [Sigma-Aldrich] |

| Purity | ≥98% (typical) | [ChemScene][1] |

| Storage Conditions | Sealed in dry, 2-8°C | [ChemScene][1] |

| IUPAC Name | This compound | [Sigma-Aldrich] |

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through the N-acylation of 1-phenylpiperazine with chloroacetyl chloride. This reaction is a classic example of a nucleophilic acyl substitution.

Reaction Scheme:

Caption: Synthesis of this compound.

Mechanism:

The reaction proceeds via a nucleophilic attack of the secondary amine nitrogen of 1-phenylpiperazine on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate. The intermediate then collapses, with the departure of the second chloride ion as a leaving group, to yield the final N-acylated product and hydrochloric acid as a byproduct. The presence of a base is often beneficial to neutralize the HCl formed, driving the reaction to completion.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar compounds, such as 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.[2]

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

pH meter or pH paper

Reagents and Solvents

-

1-Phenylpiperazine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Dichloromethane (CH₂Cl₂) or Dioxane, anhydrous

-

Triethylamine (Et₃N) or other suitable base (1.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Experimental Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (or dioxane) under a nitrogen atmosphere.

-

Addition of Chloroacetyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Analytical Data

The following are expected analytical data based on the structure of the compound. For comparison, the experimental data for the closely related 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone is provided.[2]

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene protons of the chloroacetyl group.

-

Expected signals for this compound:

-

δ 7.35-7.25 (m, 2H, Ar-H)

-

δ 7.00-6.90 (m, 3H, Ar-H)

-

δ 4.15 (s, 2H, COCH₂Cl)

-

δ 3.80-3.70 (m, 4H, piperazine-H)

-

δ 3.25-3.15 (m, 4H, piperazine-H)

-

-

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should show resonances for the carbonyl carbon, the aromatic carbons, the piperazine carbons, and the chloro-substituted methylene carbon.

-

Expected signals for this compound:

-

δ 165.5 (C=O)

-

δ 150.0 (Ar-C)

-

δ 129.5 (Ar-CH)

-

δ 121.0 (Ar-CH)

-

δ 116.5 (Ar-CH)

-

δ 50.0-45.0 (piperazine carbons)

-

δ 41.0 (COCH₂Cl)

-

-

-

IR (KBr, cm⁻¹): A strong absorption band corresponding to the amide carbonyl stretch is expected around 1650 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (238.71 g/mol ). The isotopic pattern for the chlorine atom should also be observable.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Chloroacetyl chloride: This reagent is highly corrosive, toxic, and a lachrymator. It reacts violently with water.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

1-Phenylpiperazine: This compound can be harmful if swallowed or in contact with skin. Avoid inhalation of dust.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

References

- Sharma, P., et al. (2015). Synthesis and biological evaluation of novel 1,2,4-triazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(18), 3849-3853.

- Supporting Information for Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin.

- NIST. 2-Chloro-1-(4-chlorophenyl)ethanone.

- ChemicalRegister.com. 2-Chloro-1-(4-Phenylpiperazino)Ethan-1-One (CAS No. 14761-39-8) Suppliers.

- NIST. 2-Chloro-1-(4-chlorophenyl)ethanone.

- Gan, Y., et al. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70.

- Zhang, Y., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2708.

- Santa Cruz Biotechnology. 2-Chloro-1-[4-(2-fluoro-phenyl)-piperazin-1-yl]-ethanone.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- ResearchGate. 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone.

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. Figure S14. 13C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone , a key intermediate in synthetic chemistry with significant potential in drug discovery and development. By synthesizing available data with established scientific principles, this document offers field-proven insights into the characterization and handling of this compound.

Introduction: A Molecule of Interest

This compound, also known by its synonym 1-(chloroacetyl)-4-phenylpiperazine, is a derivative of phenylpiperazine. The phenylpiperazine moiety is a common scaffold in a wide array of biologically active compounds, recognized for its ability to interact with various receptors in the central nervous system. The chloroacetyl group provides a reactive site for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, ensuring reproducibility of synthetic protocols and the quality of downstream products.

Chemical Identity and Structure

A clear identification of this compound is fundamental for any scientific investigation. The compound's identity is established through its unique identifiers and structural formula.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 14761-39-8 | [1] |

| Molecular Formula | C₁₂H₁₅ClN₂O | [2] |

| Molecular Weight | 238.71 g/mol | [2] |

| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CCl | |

| InChI Key | VHIWWIFXKVGUMK-UHFFFAOYSA-N |

The molecular structure, characterized by a phenyl ring attached to a piperazine core which is further substituted with a chloroacetyl group, is depicted below. The structural integrity is a critical determinant of the compound's chemical behavior and reactivity. The piperazine ring typically adopts a chair conformation.[3][4]

Core Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action. This section details the known properties of this compound.

| Property | Value | Method/Source |

| Melting Point | 71-73 °C | Experimental |

| Boiling Point | 404.7 ± 40.0 °C | Predicted |

| Density | 1.22 ± 0.1 g/cm³ | Predicted |

| pKa | 2.91 ± 0.10 | Predicted |

Note: While the melting point is an experimentally determined value, the boiling point, density, and pKa are predicted values and should be treated as estimations until experimentally verified.

Solubility Profile

Given its molecular structure with both polar (amide, chloro) and non-polar (phenyl ring) moieties, it is expected to exhibit solubility in a range of organic solvents. Based on the solubility of similar piperazine derivatives, the compound is likely soluble in solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Ethanol

-

Methanol

-

Dichloromethane

-

Chloroform

It is expected to have limited solubility in water and non-polar solvents like hexane.

Experimental Protocol for Solubility Determination:

A standardized protocol to experimentally determine the solubility involves the shake-flask method, a reliable and widely accepted technique.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of 1-phenylpiperazine with chloroacetyl chloride. This reaction is a standard procedure in organic synthesis.

General Synthetic Protocol:

-

Dissolution: Dissolve 1-phenylpiperazine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel.

-

Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic reaction.

-

Acylation: Add chloroacetyl chloride dropwise to the cooled solution with continuous stirring. A base, such as triethylamine or sodium carbonate, may be added to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous drying agent like sodium sulfate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of the compound and for quantitative analysis.

Illustrative HPLC-UV Method for Piperazine Derivatives:

While a specific validated method for the target compound is not published, a general method for piperazine derivatives can be adapted.[3][4][5][6]

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable modifier like trifluoroacetic acid (TFA) or a buffer. For instance, a mobile phase of Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) has been used for related compounds.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 35 °C.[3]

-

Detection Wavelength: 254 nm (due to the phenyl chromophore).

-

Injection Volume: 10 µL.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for identification, particularly for volatile impurities.

Spectroscopic Analysis

Spectroscopic methods provide crucial information about the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene protons of the chloroacetyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

C=O (amide) stretching vibration around 1650 cm⁻¹.

-

C-Cl stretching vibration around 700-800 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak [M]⁺ would be expected at m/z 238, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).

Stability and Storage

The stability of this compound is a critical consideration for its long-term storage and use in experiments.

-

Hydrolytic Stability: The chloroacetyl group is susceptible to hydrolysis, particularly under basic conditions, which would lead to the formation of the corresponding hydroxyacetyl derivative. Therefore, exposure to moisture and alkaline conditions should be minimized.

-

Thermal Stability: While specific data is unavailable, compounds of this nature are generally stable at ambient temperatures. However, for long-term storage, it is advisable to keep the compound in a cool and dry place.

-

Light Sensitivity: Some organic molecules can be sensitive to light. It is good practice to store the compound in an amber-colored vial or in the dark.

Recommended Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: If inhaled, move to fresh air.

-

Ingestion: If swallowed, seek immediate medical attention.

-

For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, drawing from available experimental data, predictive models, and analogous compound information. A thorough understanding and application of this knowledge are crucial for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors and drug discovery programs. Further experimental validation of the predicted properties is encouraged to build a more complete and robust profile of this important molecule.

References

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

-

analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Taylor & Francis Online. Available at: [Link]

-

2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. PubMed Central. Available at: [Link]

-

2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. National Institutes of Health. Available at: [Link]

-

2-Chloro-1-(4-Phenylpiperazino)Ethan-1-One (CAS No. 14761-39-8) Suppliers. ChemicalRegister.com. Available at: [Link]

Sources

- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. revroum.lew.ro [revroum.lew.ro]

A Comprehensive Technical Guide to 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone: A Keystone Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical examination of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone (CAS No. 14761-39-8), a critical intermediate in the synthesis of diverse pharmacologically active molecules. We will explore its synthesis, underlying reaction mechanisms, physicochemical properties, and its strategic application in drug development. The narrative emphasizes the causality behind synthetic choices and provides validated protocols for its preparation and subsequent use. This document serves as a practical resource for scientists engaged in medicinal chemistry and process development, offering insights into leveraging this versatile building block for the creation of novel therapeutics.

Introduction: The Strategic Importance of a Bifunctional Intermediate

In the landscape of medicinal chemistry, the assembly of complex molecular architectures from versatile, reactive building blocks is a cornerstone of drug discovery. This compound emerges as a preeminent example of such an intermediate. Its structure is elegantly bifunctional:

-

The Phenylpiperazine Moiety: A privileged scaffold found in a multitude of approved drugs, particularly those targeting the central nervous system (CNS). This group often confers desirable pharmacokinetic properties and provides a key interaction point with biological targets.

-

The α-Chloro Ketone Group: A highly reactive electrophilic center, primed for nucleophilic substitution. This "warhead" allows for the covalent linkage of the phenylpiperazine core to a wide array of other molecular fragments, enabling the rapid generation of compound libraries and the construction of final Active Pharmaceutical Ingredients (APIs).

This guide delves into the practical chemistry of this intermediate, moving beyond simple recitation of facts to explain the expert reasoning behind its synthesis and application.

Physicochemical & Structural Data

A thorough understanding of a compound's physical properties is fundamental to its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Data | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(Chloroacetyl)-4-phenylpiperazine | [1] |

| CAS Number | 14761-39-8 | [2] |

| Molecular Formula | C₁₂H₁₅ClN₂O | [3] |

| Molecular Weight | 238.71 g/mol | |

| Appearance | Off-white to light yellow crystalline solid | |

| Melting Point | 88-92 °C | |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform, and Ethyl Acetate; sparingly soluble in alcohols. |

Synthesis: The Acylation of 1-Phenylpiperazine

The most efficient and widely adopted method for preparing this compound is the nucleophilic acyl substitution of 1-phenylpiperazine with chloroacetyl chloride.

Mechanistic Rationale

Expertise & Experience: The choice of chloroacetyl chloride is deliberate. As an acyl chloride, it is one of the most reactive carboxylic acid derivatives, ensuring a rapid and high-yielding reaction. The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the final amide product. A crucial byproduct is hydrogen chloride (HCl), which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Synthesis Pathway Diagram

Caption: Synthesis of the title intermediate via nucleophilic acyl substitution.

Detailed Laboratory Protocol

Trustworthiness: This protocol is designed to be self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through standard analytical techniques.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-phenylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of piperazine).

-

Inerting: Purge the flask with nitrogen and cool the mixture to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (TEA, 1.2 eq) to the stirred solution. The TEA acts as an acid scavenger for the HCl generated during the reaction.

-

Reagent Addition: Dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM (approx. 2 mL per gram) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes), ensuring the starting piperazine spot has been consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol, to yield the final product as a crystalline solid.

Application in Drug Synthesis: A Versatile Electrophile

The true value of this compound lies in its utility as a precursor to more complex APIs. The α-chloro group is an excellent leaving group, making the adjacent carbon atom highly susceptible to S_N2 attack by a variety of nucleophiles.

This reactivity allows for the facile connection of the phenylpiperazine core to other pharmacologically relevant fragments, such as phenols, thiols, and secondary amines, to form ether, thioether, or extended amine linkages, respectively. Many antipsychotic and antidepressant drugs feature such linkages.[4]

General API Synthesis Workflow

Caption: General workflow from starting materials to a final API.

Representative Protocol: Ether Synthesis

This protocol demonstrates a typical S_N2 coupling reaction with a phenolic nucleophile.

-

Setup: In a round-bottom flask, dissolve the phenolic starting material (e.g., 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).

-

Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq). The base deprotonates the phenol to form the more nucleophilic phenoxide ion.

-

Intermediate Addition: Add this compound (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or HPLC until the starting materials are consumed.

-

Workup & Isolation: Cool the reaction to room temperature and pour it into ice water, which will often precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum.

-

Purification: Further purify the crude product by column chromatography or recrystallization to obtain the final API.

Analytical & Quality Control Profile

Rigorous analytical characterization is essential to confirm the structure and ensure the purity of the intermediate, as impurities can carry through to the final API.[5]

Spectroscopic Data Summary

| Technique | Expected Characteristics |

| ¹H NMR | ~7.3 ppm (t, 2H): Phenyl protons meta to piperazine. ~7.0 ppm (d, 2H): Phenyl protons ortho to piperazine. ~6.9 ppm (t, 1H): Phenyl proton para to piperazine. ~4.2 ppm (s, 2H): Key singlet for the chloroacetyl -CH₂- group. ~3.8 ppm (m, 4H): Piperazine protons adjacent to the carbonyl. ~3.2 ppm (m, 4H): Piperazine protons adjacent to the phenyl group. |

| ¹³C NMR | ~165 ppm: Carbonyl carbon. ~150 ppm: Phenyl C attached to N. ~129 ppm, ~120 ppm, ~116 ppm: Other aromatic carbons. ~67 ppm: Chloroacetyl -CH₂- carbon. ~50-45 ppm: Piperazine carbons. |

| FT-IR (cm⁻¹) | ~1650 cm⁻¹: Strong C=O (amide) stretch. ~3050 cm⁻¹: Aromatic C-H stretch. ~2900 cm⁻¹: Aliphatic C-H stretch. ~750 cm⁻¹: C-Cl stretch. |

| MS (ESI+) | [M+H]⁺ at m/z 239.09 |

Purity Analysis by HPLC

A standard quality control method involves reverse-phase HPLC.

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Detector: UV at 254 nm.

-

Expected Result: A single major peak corresponding to the product, with purity typically >98%. Potential impurities include unreacted 1-phenylpiperazine or hydrolysis products.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with reactive chemical intermediates.

-

Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.[8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid breathing dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[7][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[6]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for pharmaceutical innovation. Its straightforward, high-yielding synthesis and predictable reactivity make it an invaluable asset for drug discovery and development teams. By understanding the principles behind its synthesis and the versatility of its α-chloro ketone handle, researchers can efficiently construct novel molecular entities with therapeutic potential, accelerating the journey from concept to clinic.

References

- Key Organics. (2017, December 1). Safety Data Sheet: 2-Chloro-1-(4-phenylpiperazino)-1-ethanone.

- Fisher Scientific.

- Echemi. 2-chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone.

- Thermo Fisher Scientific. (2011, September 6).

- Fisher Scientific.

-

ResearchGate. Simple synthesis of aripiprazole API in desired polymorphk form. Available at: [Link]

- Merck Millipore. (2022, December 15).

- Zhangjiagang Jiumu Tech. New synthesis method of aripiprazole.

- Les, A., et al. (2010). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica – Drug Research, 67(2), 151-157.

-

MOLBASE. This compound. Available at: [Link]

- Zhang, C., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o708.

- ResearchGate. (2020, May 28). (PDF)

- Lo, H. Y. (2018). Creation and evaluation of total synthesis scheme for Aripiprazole.

- ChemicalRegister.com. 2-Chloro-1-(4-Phenylpiperazino)Ethan-1-One (CAS No. 14761-39-8) Suppliers.

- Zhang, G., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical and Biomedical Analysis, 152, 197-204.

- Fun, H.-K., et al. (2009). 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o301.

- Hryniów, A., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M2097.

Sources

- 1. 2-Chloro-1-(4-Phenylpiperazino)Ethan-1-One (CAS No. 14761-39-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. m.molbase.com [m.molbase.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, identification and characterization of two novel process-related impurities in olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. keyorganics.net [keyorganics.net]

The Multifaceted Biological Landscape of Phenylpiperazine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Phenylpiperazine Scaffold - A Privileged Motif in Modern Pharmacology

The phenylpiperazine moiety, a deceptively simple six-membered heterocycle bearing a phenyl group, stands as a cornerstone in contemporary medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug design. This structural motif is the backbone of numerous clinically successful drugs, spanning a wide therapeutic spectrum from central nervous system (CNS) disorders to oncology.[1] The strategic placement of substituents on both the phenyl ring and the second nitrogen of the piperazine ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical exploration of the diverse biological activities of phenylpiperazine derivatives, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

I. Central Nervous System Activity: Modulating Neurotransmitter Pathways

Phenylpiperazine derivatives have made their most significant impact in the realm of neuroscience, primarily through their interaction with key neurotransmitter systems, most notably serotonin (5-HT) and dopamine (DA) receptors.[1] Trivial modifications to the substitution pattern on the phenylpiperazine nucleus can lead to distinguishable differences in their pharmacological activities.[1]

A. Serotonergic System Modulation: A Spectrum of Activity

The serotonergic system is a primary target for many phenylpiperazine-based drugs. These compounds can act as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes, leading to a range of therapeutic effects, including antidepressant, anxiolytic, and antipsychotic actions.[2][3]

Phenylpiperazine derivatives exert their effects by binding to and modulating the function of serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). For instance, trazodone, a well-known antidepressant, is a potent antagonist of 5-HT2A and 5-HT2B receptors and a partial agonist of the 5-HT1A receptor.[4][5] This mixed pharmacology is believed to contribute to its antidepressant and anxiolytic effects while minimizing certain side effects associated with selective serotonin reuptake inhibitors (SSRIs).[3] The interaction of these derivatives with 5-HT receptors initiates a cascade of intracellular signaling events. Activation of the 5-HT1A receptor, for example, is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Furthermore, 5-HT1A receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a crucial role in neuroplasticity and cell survival.[6][7]

Signaling Pathway: 5-HT1A Receptor-Mediated MAPK/ERK Activation

Caption: Phenylpiperazine agonists/partial agonists activate the 5-HT1A receptor, initiating a Gi/o-protein-mediated cascade that leads to the activation of the MAPK/ERK pathway and subsequent regulation of gene expression related to neuronal function.

The affinity and selectivity of phenylpiperazine derivatives for different serotonin receptor subtypes are heavily influenced by the nature and position of substituents on the phenyl ring. For instance, substitution at the ortho position of the phenyl ring is often favorable for 5-HT1A receptor affinity.[8] The length and nature of the linker connecting the phenylpiperazine core to another moiety can also significantly impact binding.

Table 1: Binding Affinities (Ki, nM) of Representative Phenylpiperazine Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | Reference |

| Trazodone | Partial Agonist | Antagonist | [4] |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.78 | - | [8] |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 | - | [8] |

| 8a (a 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative) | 3.77 | - | [9] |

B. Dopaminergic System Modulation: A Balancing Act

Phenylpiperazine derivatives also play a crucial role in modulating dopaminergic neurotransmission, particularly at D2-like receptors (D2, D3, and D4). Their activity at these receptors is central to their use as antipsychotics.

Aripiprazole, a widely prescribed atypical antipsychotic, exemplifies the nuanced interaction of phenylpiperazine derivatives with dopamine receptors. It acts as a partial agonist at D2 receptors.[10][11] This "dopamine system stabilization" is thought to underlie its therapeutic efficacy. In brain regions with excessive dopamine activity (e.g., the mesolimbic pathway in schizophrenia), aripiprazole acts as a functional antagonist, reducing dopaminergic signaling and alleviating positive symptoms.[12] Conversely, in areas with low dopamine activity (e.g., the mesocortical pathway), it acts as a functional agonist, enhancing dopaminergic signaling and potentially improving negative and cognitive symptoms.[12]

The selectivity of phenylpiperazine derivatives for D3 versus D2 receptors is a key area of research, as D3 receptor antagonism is a promising strategy for treating substance use disorders. The nature of the substituent on the phenyl ring and the linker region are critical for achieving this selectivity. For example, certain N-phenylpiperazine analogs with a 4-thiophene-3-yl-benzamide moiety have shown high affinity and selectivity for the D3 receptor.[13]

Table 2: Binding Affinities (Ki, nM) of Representative Phenylpiperazine Derivatives at Dopamine Receptors

| Compound | D2 | D3 | Reference |

| Aripiprazole | 0.34 | 0.8 | [14] |

| Haloperidol | 0.89 | - | [14] |

| Cariprazine | 0.49 | 0.085 | [14] |

| Compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine) | >400-fold selectivity for D3 | 1.4 | [13] |

II. Anticancer Activity: Targeting Proliferation and Survival Pathways

Emerging research has highlighted the potential of phenylpiperazine derivatives as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines, including breast, lung, and prostate cancer.[2]

A. Mechanisms of Anticancer Action

The anticancer activity of phenylpiperazine derivatives is often multifactorial, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. One of the prominent mechanisms involves the inhibition of the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[2][15] By inhibiting these pathways, phenylpiperazine derivatives can induce cell cycle arrest and apoptosis in cancer cells. For example, some quinoxalinyl–piperazine derivatives have been shown to inhibit the anti-apoptotic Bcl-2 protein and induce p21, leading to G2/M cell cycle arrest.[2]

Signaling Pathway: Phenylpiperazine-Mediated Inhibition of PI3K/Akt Signaling in Cancer Cells

Caption: Phenylpiperazine derivatives can inhibit the PI3K/Akt signaling pathway, a key driver of cancer cell proliferation and survival, leading to reduced proliferation and induction of apoptosis.

B. Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of phenylpiperazine derivatives against cancer cells is highly dependent on their chemical structure. For instance, in a series of arylpiperazine derivatives, compounds with chlorine or trifluoromethyl substituents on the benzene ring exhibited the most potent cytotoxic activity.[2] The nature of the linker and the terminal functional group also play a crucial role in determining anticancer efficacy.

Table 3: Cytotoxic Activity (IC50, µM) of Phenylpiperazine Derivatives in Cancer Cell Lines

| Compound | MCF-7 (Breast) | A549 (Lung) | Reference |

| Quinoxalinyl–piperazine derivative 30 | Dose-dependent inhibition | - | [2] |

| Phenylpiperazine derivative 3p | Nanomolar range | Nanomolar range | [1] |

| Thiouracil amide derivative 2 | 18.23 - 100 | - | [16] |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivative 3 | 0.31 - 120.52 | - | [16] |

| Phenylsulfonylpiperazine derivative 3 | 4.48 | - | [17] |

III. Cardiovascular Effects: A Double-Edged Sword

While beneficial in CNS disorders, the interaction of phenylpiperazine derivatives with adrenergic and other cardiovascular receptors can lead to side effects. A critical aspect of their safety profile is the potential for QT interval prolongation, which can increase the risk of serious cardiac arrhythmias.

A. Mechanism of Cardiovascular Effects

The primary concern regarding the cardiovascular safety of phenylpiperazine derivatives is their potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[18] Inhibition of the hERG channel delays cardiac repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[19] While not all drugs that prolong the QT interval cause arrhythmias, it is a significant risk factor for Torsade de Pointes (TdP), a potentially fatal ventricular tachycardia.[19] Some phenylpiperazine derivatives also exhibit affinity for α1-adrenoceptors, which can contribute to their cardiovascular effects, such as changes in blood pressure.[20]

B. Structure-Activity Relationship (SAR) Insights

The propensity of a phenylpiperazine derivative to inhibit the hERG channel is influenced by its structural features. Lipophilicity and the presence of a basic nitrogen atom are known to be contributing factors. Early screening for hERG inhibition is a critical step in the development of any new phenylpiperazine-based drug candidate.

Table 4: hERG Inhibition Data for Representative Compounds

| Compound | hERG IC50 (nM) | Reference |

| Thioridazine | 224 | [18] |

| Perphenazine | 1003 | [18] |

| Trifluoperazine | 1406 | [18] |

| Chlorpromazine | 1561 | [18] |

IV. Experimental Protocols for Biological Evaluation

A robust and comprehensive evaluation of the biological activity of phenylpiperazine derivatives requires a combination of in vitro and in vivo assays. The following section provides detailed, step-by-step methodologies for key experiments.

Experimental Workflow: From Synthesis to In Vivo Efficacy

Caption: A generalized workflow for the discovery and preclinical evaluation of phenylpiperazine derivatives, encompassing synthesis, in vitro screening, and in vivo validation.

A. In Vitro Assays

This assay is fundamental for determining the affinity of a compound for a specific receptor.

-

Principle: This assay measures the ability of an unlabeled test compound to compete with a radioactively labeled ligand for binding to a receptor preparation.

-

Materials:

-

Receptor preparation (e.g., cell membranes expressing the target receptor)

-

Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors)

-

Test compounds (phenylpiperazine derivatives)

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.

-

Wash the filters to remove unbound radioligand.

-

Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compounds (phenylpiperazine derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

-

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., phosphorylated forms of ERK or Akt).

-

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the target proteins, e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

Secondary antibodies (conjugated to an enzyme like HRP)

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare protein lysates from cells treated with phenylpiperazine derivatives.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody.

-

Wash the membrane and incubate with the secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein to determine the extent of pathway activation or inhibition.

-

B. In Vivo Assays

This is a common behavioral test to assess the central analgesic effects of compounds.

-

Principle: The test measures the latency of a mouse to react to a thermal stimulus (a heated plate), with an increase in latency indicating an analgesic effect.

-

Materials:

-

Mice

-

Hot plate apparatus with adjustable temperature

-

Test compounds and vehicle

-

Positive control (e.g., morphine)

-

-

Procedure:

-

Acclimatize the mice to the testing room and apparatus.

-

Administer the test compound, vehicle, or positive control to the mice (e.g., by oral gavage or intraperitoneal injection).

-

At a predetermined time after administration, place each mouse on the hot plate (typically set to 52-55°C).

-

Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

-

-

Data Analysis:

-

Compare the mean latency of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

V. Synthesis of Phenylpiperazine Derivatives

The synthesis of phenylpiperazine derivatives typically involves the formation of the piperazine ring and subsequent N-arylation or N-alkylation.

A. General Synthetic Strategies

A common approach to synthesize 1-arylpiperazines is through the reaction of an appropriate aniline with bis(2-chloroethyl)amine or diethanolamine.[4] Alternatively, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation can be employed for the N-arylation of piperazine.[4] Once the 1-arylpiperazine core is formed, the second nitrogen can be functionalized through various reactions, such as alkylation with alkyl halides or reductive amination.

Synthetic Scheme: General Synthesis of Trazodone

Caption: A representative synthetic scheme for Trazodone, involving the condensation of two key intermediates.

VI. Conclusion and Future Directions

The phenylpiperazine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its ability to be readily modified to target a diverse range of biological receptors and enzymes ensures its continued relevance in drug discovery. Future research in this area will likely focus on the development of derivatives with enhanced selectivity for specific receptor subtypes to minimize off-target effects. The design of multi-target ligands, which can simultaneously modulate different pathways involved in a disease, is another promising avenue. As our understanding of the complex signaling networks underlying various diseases deepens, the rational design of phenylpiperazine derivatives with precisely tailored pharmacological profiles will undoubtedly lead to the development of safer and more effective medicines.

VII. References

-

Trazodone - Wikipedia. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. [Link]

-

Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC. [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. [Link]

-

WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents.

-

US6995264B2 - Process for preparing aripiprazole - Google Patents.

-

5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PubMed Central - NIH. [Link]

-

Antiarrhythmic Properties of Phenylpiperazine Derivatives of Phenytoin With α₁-adrenoceptor Affinities - PubMed. [Link]

-

Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC. [Link]

-

Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed. [Link]

-

Trazodone - StatPearls - NCBI Bookshelf - NIH. [Link]

-

A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - MDPI. [Link]

-

A process for the preparation of Trazodone and its hydrochloride - Technical Disclosure Commons. [Link]

-

Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - MDPI. [Link]

-

The phenothiazine drugs inhibit hERG potassium channels - PubMed. [Link]

-

What is the mechanism of Trazodone Hydrochloride? - Patsnap Synapse. [Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - ResearchGate. [Link]

-

Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC. [Link]

-

Aripiprazole Synthesis Process: A Detailed Guide. [Link]

-

Mechanism of Action of Aripiprazole - Psychopharmacology Institute. [Link]

-

New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents - Semantic Scholar. [Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH. [Link]

-

The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC - PubMed Central. [Link]

-

Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. [Link]

-

Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder | ACS Chemical Neuroscience. [Link]

-

Effect of fluoxetine on the MAPK‑ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - Spandidos Publications. [Link]

-

Simple synthesis of aripiprazole API in desired polymorphk form - ResearchGate. [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - ResearchGate. [Link]

-

Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - Frontiers. [Link]

-

What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - Frontiers. [Link]

-

High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - MDPI. [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Cherry. [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC - PubMed Central. [Link]

-

Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. [Link]

-

What is the mechanism of action for Trazodone (triazolopyridine antidepressant)?. [Link]

-

WO2017166050A1 - Method for preparing trazodone hydrochloride - Google Patents.

-

The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC - PubMed Central. [Link]

-

Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - MDPI. [Link]

-

Synthesis and bioactivity of aripiprazole derivatives - PubMed. [Link]

-

Aripiprazole - Wikipedia. [Link]

-

[Trazodon--the antidepressant: mechanism of action and its position in the treatment of depression] - PubMed. [Link]

-

Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - MDPI. [Link]

-

Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed. [Link]

-

Prediction of hERG Inhibition by Chemical Large... | Posters - F1000Research. [Link]

-

IC50 of hERG channel blockers | Download Table - ResearchGate. [Link]

-

MAPK/ERK pathway - Wikipedia. [Link]

Sources

- 1. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Trazodone - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]

- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psychscenehub.com [psychscenehub.com]

- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiarrhythmic properties of phenylpiperazine derivatives of phenytoin with α₁-adrenoceptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. This compound serves as a critical intermediate in the synthesis of various biologically active molecules.[1][2] This document will delve into the synthetic methodology, mechanistic rationale, and detailed analytical characterization of the title compound, ensuring a reproducible and thorough understanding for its application in further research and development.

Introduction: The Significance of this compound

This compound, a piperazine derivative, is a valuable building block in medicinal chemistry. The piperazine moiety is a common scaffold in many clinically approved drugs due to its ability to improve physicochemical properties, thereby enhancing biological activity.[3] This intermediate is particularly useful for introducing the 4-phenylpiperazin-1-yl-ethanone moiety into a target molecule, a common feature in compounds developed as anti-inflammatory agents and CCR1 antagonists.

Synthesis Methodology: A Robust and Validated Protocol

The synthesis of this compound is typically achieved through the acylation of 1-phenylpiperazine with chloroacetyl chloride. This nucleophilic acyl substitution reaction is a well-established and efficient method for forming the desired amide bond.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the secondary amine of 1-phenylpiperazine on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group and forming the stable amide product. The presence of a base is often beneficial to neutralize the hydrochloric acid byproduct generated during the reaction, thus driving the reaction to completion.

Caption: Fig. 1: Reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and is optimized for the synthesis of the title compound.[4]

Materials:

-

1-Phenylpiperazine

-

Chloroacetyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or an aqueous solution of sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-phenylpiperazine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

-

Addition of Chloroacetyl Chloride: While stirring vigorously, add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled piperazine solution over 30-60 minutes.

-

Base Addition: After the addition of chloroacetyl chloride is complete, add triethylamine (1.2 equivalents) dropwise to the reaction mixture to neutralize the HCl formed. Alternatively, the reaction can be worked up using an aqueous sodium bicarbonate solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-phenylpiperazine) is no longer detectable.

-

Work-up:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.

-

Caption: Fig. 2: Experimental workflow for synthesis.

Characterization: Confirming the Molecular Structure

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene protons of the chloroacetyl group. The integration of these signals should be consistent with the number of protons in each environment. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the piperazine ring carbons, and the carbon of the chloroacetyl group. |

| FT-IR | A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. C-H stretching and bending vibrations for aromatic and aliphatic groups will also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₅ClN₂O). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should be observable. |

Chromatographic Analysis

| Technique | Purpose |

| TLC | To monitor the reaction progress and for preliminary purity assessment. |

| HPLC | To determine the purity of the final product with high accuracy. |

Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅ClN₂O[1] |

| Molecular Weight | 238.71 g/mol |

| Appearance | Typically a white to off-white solid |

| Melting Point | To be determined experimentally |

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of a wide range of pharmaceutical compounds. Its utility stems from the reactive chloroacetyl group, which can readily undergo nucleophilic substitution reactions with various nucleophiles to introduce the 4-phenylpiperazin-1-yl-ethanone pharmacophore. This moiety is found in molecules with diverse biological activities, highlighting the importance of this starting material in drug discovery pipelines.[1][2]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Chloroacetyl chloride is highly corrosive and lachrymatory; therefore, extreme caution should be exercised during its handling.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this important synthetic intermediate for its use in the development of novel therapeutic agents. The self-validating nature of the described experimental and analytical workflow ensures the integrity and reproducibility of the results.

References

-

MOLBASE. This compound. [Link]

-

Zhang, Y., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708. [Link]

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]

-

Gan, X., et al. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70. [Link]

-

Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

-

Li, Y., & Wang, J. (2009). 1-Chloro-2-(4-phenyl-piperazin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1211. [Link]

-

NIST. 2-Chloro-1-(4-chlorophenyl)ethanone. [Link]

-

NIST. 2-Chloro-1-(4-chlorophenyl)ethanone. [Link]

-

ResearchGate. Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives. [Link]

-

National Center for Biotechnology Information. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. [Link]

-

ResearchGate. 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone (CAS: 14761-39-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, registered under CAS number 14761-39-8, is a valuable bifunctional molecule primarily utilized as a chemical intermediate in organic synthesis. Its structure incorporates a reactive chloroacetyl group attached to a phenylpiperazine moiety, making it an excellent electrophilic building block for the introduction of the 4-phenylpiperazin-1-yl)acetyl group into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, a representative application in the synthesis of bioactive molecules, and essential safety and handling information.

Core Chemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 14761-39-8 | [1] |

| Molecular Formula | C₁₂H₁₅ClN₂O | [1] |

| Molecular Weight | 238.71 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 71-73 °C | |

| Boiling Point | 404.7 ± 40.0 °C (Predicted) | |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(Chloroacetyl)-4-phenylpiperazine, 2-chloro-1-(4-phenyl-1-piperazinyl)ethanone | [1] |

| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CCl | [1] |

| InChI Key | VHIWWIFXKVGUMK-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the acylation of 1-phenylpiperazine with chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Synthetic Workflow

The logical flow for the synthesis is straightforward, involving the reaction of the two precursors followed by workup and purification to yield the final product.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a procedure for a structurally similar compound and is expected to yield the target compound with high purity.[2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 10-15 mL per gram of piperazine).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acylating Agent: To a separate solution of chloroacetyl chloride (1.1 - 1.2 eq) in DCM, add it dropwise to the cooled piperazine solution over 15-20 minutes. A base such as triethylamine (1.2 eq) can be included in the initial piperazine solution to neutralize the HCl byproduct. Alternatively, an aqueous solution of a weak base can be used during workup.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.[2]

-

Workup: Pour the reaction mixture into cold water or a 10% aqueous sodium bicarbonate (NaHCO₃) solution.[2] Separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) if necessary.

Characterization

-

¹H NMR: Expected signals would include multiplets for the phenyl protons (approx. 6.8-7.3 ppm), a singlet for the chloroacetyl methylene protons (-C(=O)CH₂Cl, approx. 4.1-4.7 ppm), and multiplets for the four sets of piperazine protons (approx. 2.5-3.8 ppm).[2][3]

-

¹³C NMR: Key signals would be the carbonyl carbon (approx. 165-170 ppm), the carbons of the phenyl ring, the chloro-substituted methylene carbon, and the four distinct carbons of the piperazine ring.

-

FT-IR: A strong absorption band corresponding to the amide carbonyl stretch (C=O) is expected around 1650-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (238.71 g/mol ).

Application in Organic Synthesis: A Versatile Alkylating Agent

The primary utility of this compound lies in its role as an electrophile for the N-alkylation of primary and secondary amines, or the O-alkylation of phenols and alcohols. This reactivity allows for the facile synthesis of a wide range of derivatives containing the (4-phenylpiperazin-1-yl)acetyl moiety, a common scaffold in pharmacologically active compounds.[4][5]

Synthetic Workflow: Synthesis of N-Aryl-2-(4-phenylpiperazin-1-yl)acetamides

The following diagram illustrates the use of the title compound in a nucleophilic substitution reaction with an aniline derivative.

Caption: Workflow for the synthesis of N-Aryl acetamides using the title compound.

Detailed Experimental Protocol: Synthesis of N-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

This protocol is based on a general procedure for the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[5]

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 4-chloroaniline (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in dry acetone or dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 60 °C and stir for several hours (typically 4-8 h). Monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.

-